Cas no 94-46-2 (Isopentyl benzoate)

Isopentyl benzoate structure
Isopentyl benzoate structure
Nombre del producto:Isopentyl benzoate
Número CAS:94-46-2
MF:C12H16O2
Megavatios:192.254243850708
MDL:MFCD00026515
CID:34748
PubChem ID:87563273

Isopentyl benzoate Propiedades químicas y físicas

Nombre e identificación

    • Isopentyl benzoate
    • Benzoic acid isoamyl ester
    • 3-methyl-1-butanol benzoate
    • benzoic acid isopentyl ester
    • Isoamyl Benzoate
    • 3-methylbutyl benzoate
    • Isoamyl-benzoate
    • 3-methyl-1-butano benzoate
    • benzoic acid, isopentyl ester
    • Isopentyl alcohol, benzoate
    • 1-Butanol, 3-methyl-, benzoate
    • 1-(3-Methyl)butyl benzoate
    • 3-Methyl-1-butyl benzoate
    • Benzoic acid, 1-(3-methyl)butyl ester
    • Benzoic acid, 3-methylbutyl ester
    • Isoamyl benzoate (natural)
    • 1-Butanol, 3-methyl-, 1-benzoate
    • FEMA No. 2058
    • Isopentyl alcohol, benzoate (6CI,8CI)
    • 0AY72CK43K
    • benzo
    • 1-Butanol, 3-methyl-, benzoate (9CI)
    • Isopentyl alcohol, benzoate (6CI, 8CI)
    • iso-Amyl benzoate
    • iso-Pentyl benzoate
    • NSC 9284
    • MDL: MFCD00026515
    • Renchi: 1S/C12H16O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
    • Clave inchi: MLLAPOCBLWUFAP-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=CC=CC=1)OCCC(C)C
    • Brn: 1946447

Atributos calculados

  • Calidad precisa: 192.11500
  • Masa isotópica única: 192.11503
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 5
  • Complejidad: 169
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 3.8
  • Carga superficial: 0
  • Superficie del Polo topológico: 26.3

Propiedades experimentales

  • Color / forma: Colorless to yellowish liquid, with aromas of fruit and Longwu.
  • Denso: 0.99 g/mL at 25 °C(lit.)
  • Punto de ebullición: 262°C(lit.)
  • Punto de inflamación: >230 °F
  • índice de refracción: n20/D 1.494(lit.)
  • PSA: 26.30000
  • Logp: 2.88950
  • Disolución: Insoluble in water, miscible with alcohol, ether and other organic solvents. It has great solubility in oil and wax, and can dissolve rosin, glyceryl triacetin ester, coumarin resin, etc. It has little solubility in nitrocellulose, cellulose acetate, shellac, etc. Glycerine alkyd resin is insoluble.
  • FEMA: 2058 | ISOAMYL BENZOATE
  • Merck: 5113

Isopentyl benzoate Información de Seguridad

  • Promover:warning
  • Instrucciones de peligro: H316
  • Declaración de advertencia: P332+P313
  • Wgk Alemania:2
  • Instrucciones de Seguridad: S24/25
  • Rtecs:DH3078000

Isopentyl benzoate Datos Aduaneros

  • Código HS:2916310090
  • Datos Aduaneros:

    China Customs Code:

    2916310090

    Overview:

    2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Isopentyl benzoate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I859099-100g
Isoamyl Benzoate
94-46-2 ≥98%
100g
¥125.00 2022-01-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W205818-10KG-K
Isopentyl benzoate
94-46-2 ≥98%, FCC, FG
10KG
4499.83 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I12880-5g
Isopentyl benzoate
94-46-2 ≥98%
5g
¥112.0 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I157720-500G
Isopentyl benzoate
94-46-2 >98.0%(GC)
500g
¥475.90 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B0071-25g
Isopentyl benzoate
94-46-2 98.0%(GC)
25g
¥210.0 2022-06-10
abcr
AB137181-25 g
Benzoic acid isoamyl ester, 98%; .
94-46-2 98%
25g
€43.60 2023-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1224867-1kg
Isoamyl Benzoate
94-46-2 98%
1kg
¥1092.00 2024-04-24
eNovation Chemicals LLC
D279558-100ml
Isopentyl benzoate
94-46-2 97%
100ml
$200 2023-09-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I859099-500g
Isoamyl Benzoate
94-46-2 ≥98%
500g
¥508.00 2022-01-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I157720-25G
Isopentyl benzoate
94-46-2 >98.0%(GC)
25g
¥35.90 2023-09-02

Isopentyl benzoate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: 1H-Imidazolium, 3-[2-[(chloromethylene)methylammonio]ethyl]-1-methyl-, chloride,… Solvents: Dichloromethane ;  10 °C; 45 min, 10 °C
1.2 Solvents: Dichloromethane ;  25 °C; 15 min, 25 °C
Referencia
Ionic liquid based Vilsmeier reagent as an efficient reagent for esterification of alcohols and carboxylic acids
Hullio, Ahmed Ali; Mastoi, G. M.; Imran, Hassan, International Journal of Organic Chemistry, 2018, 8(1), 125-134

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Dimethyl disulfide Solvents: Benzene ;  24 h, rt
Referencia
Bis(pentafluorophenyl) disulfide as a hydrogen abstractor and an electron acceptor from the resulting radical intermediate
Tada, Masaru; Katayama, Emi; Sakurai, Naoto; Murofushi, Keita, Tetrahedron Letters, 2004, 45(1), 17-19

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  2 min, cooled; 15 min, -78 °C
1.2 30 min, -78 °C; 4 h, -78 °C → 0 °C
Referencia
Enolate-Based Regioselective Anti-Beckmann C-C Bond Cleavage of Ketones
Masek, Tomas; Jahn, Ullrich, Journal of Organic Chemistry, 2021, 86(17), 11608-11632

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Pyridinium, 1-(phenylmethyl)-, phosphate (1:1) ;  15 min, 80 - 110 °C
Referencia
Solvent-free synthesis of benzoic esters and benzyl esters in novel Bronsted acidic ionic liquids under microwave irradiation
Li, Xinzhong; Eli, Wumanjiang; Li, Gang, Catalysis Communications, 2008, 9(13), 2264-2268

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Ethanol ,  Phenylsilane Catalysts: Thiophenol ,  Iron(III) acetylacetonate Solvents: 1-Propanol ;  46 h, 23 °C
Referencia
Hydrogenation of Alkenes via Cooperative Hydrogen Atom Transfer
Kattamuri, Padmanabha V. ; West, Julian G., Journal of the American Chemical Society, 2020, 142(45), 19316-19326

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Titanium sulfate (Ti(SO4)2) ;  3 h, 132 °C
Referencia
New green technology: synthesis of isoamyl benzoate catalyzed by titanium sulfate
Deng, Bin; Li, Qiangguo; Hu, Zhengshui, Baoji Wenli Xueyuan Xuebao, 2003, 23(1), 30-32

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: 2,4,6-Trimethylpyridine ,  2,2-Bis(tert-butylperoxy)butane ,  tert-Dodecyl mercaptan Solvents: Octane
Referencia
Radical-chain redox rearrangement of cyclic benzylidene acetals to benzoate esters in the presence of thiols
Roberts, B. P.; Smits, T. M., Tetrahedron Letters, 2001, 42(1), 137-140

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Copper(4+), [1,8,15,22-tetramethyl-29H,31H-tetrapyrido[2,3-b:2′,3′-g:2′′,3′′-l:2… Solvents: Acetonitrile ;  23 h, reflux
Referencia
Chemoselective protocol for O-acylation with a new catalyst
Akhlaghinia, Batool; Safaei, Elham; Larki, Paria, Trends in Organic Chemistry, 2010, 14, 93-106

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… Solvents: Toluene ,  Perfluorodecalin ;  5 min, rt; 6 h, 100 °C; 100 °C → rt
Referencia
Polymer-supported ytterbium perfluorooctanesulfonate [Yb(OPf)3]: A recyclable catalyst for organic reactions
Yi, Wen-Bin; Cai, Chun, Journal of Fluorine Chemistry, 2008, 129(6), 524-528

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: 1H-Imidazolium, 3-[2-[(chloromethylene)methylammonio]ethyl]-1-methyl-, chloride,… Solvents: Dichloromethane ;  25 °C
1.2 1.2 h, 25 °C
Referencia
Ionic Liquid Based Vilsmeier Reagent as a Substitute for Mitsunobu Reagent: Direct Conversion of Alcohols into Different Compounds under Ionic Liquid Conditions
Hullio, Ahmed Ali; Mastoi, G. M., International Journal of Chemistry (Toronto, 2013, 5(3), 57-69

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Diphenylsilane ,  Magnesium chloride Catalysts: 2-(2′-Pyridyl)benzimidazole ,  Zinc ,  Nickel dichloride Solvents: Dimethylacetamide ;  8 h, 60 °C
Referencia
Hydrogenation reduction method of tertiary alkyl alcohol in presence of zinc powder/magnesium chloride
, China, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Phenylsilane ,  Triethylsilyl chloride ,  Zinc Catalysts: Cyclopentadienyltitanium trichloride Solvents: 1,4-Dioxane ;  6 h, 60 °C
Referencia
Ti-Catalyzed Dehydroxylation of Tertiary Alcohols
Lin, Quan; Tong, Weiqi ; Shu, Xing-Zhong ; Chen, Yunrong, Organic Letters, 2022, 24(46), 8459-8464

Métodos de producción 13

Condiciones de reacción
1.1 Solvents: Water ;  15 - 30 min, rt
Referencia
N-Benzoyl-4-dimethylaminopyridinium Chloride: A Lewis Base Adduct for Efficient Poly and Monobenzoylation
Shekunti, Ravi Kumar; Tangalipalli, Swathi; Dhonthulachitty, Chiranjeevi; Kothakapu, Sridhar Reddy; Annapurna, Padmavathi Devarakonda; et al, ChemistrySelect, 2022, 7(41),

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Graphite ;  2 h, reflux
Referencia
A novel method for the synthesis of carboxylic esters catalyzed by expandable graphite
Zhang, Ying Qun; Wang, Chun; Li, Gui Shen, Chinese Chemical Letters, 2003, 14(1), 17-19

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Water Solvents: Toluene
Referencia
Synthesis of isoamyl benzoate catalyzed by tungstosilicic acid
Liu, Xinhe; Wang, Xueqin, Huagong Shikan, 2000, 14(6), 30-32

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, scand… Solvents: Isoamyl alcohol ,  Perfluorodecalin ;  6 h, 100 °C
Referencia
Esterification of fluorous biphasic system catalyzed by rare earth(III) perfluorooctanesulfonates
Yi, Wen-Bin; Cai, Chun, Youji Huaxue, 2005, 25(11), 1434-1436

Métodos de producción 17

Condiciones de reacción
Referencia
Improved process for synthesizing isoamyl benzoate by direct esterification
Li, Xiuyu; Hua, Yuanyuan; Cao, Ming, Guangzhou Huagong, 2000, 28(4), 4-5

Métodos de producción 18

Condiciones de reacción
1.1 Catalysts: Ammonium ferric sulfate dodecahydrate Solvents: Isoamyl alcohol ;  3 h, reflux
Referencia
Preparation of isoamyl benzoate using ammonium ferric sulfate dodecahydrate as a catalyst
Yang, Xiaolin; Li, Yunshan, Huagong Shikan, 2006, 20(4), 40-41

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Water
Referencia
Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)-H fluorinations
Yakubov, Shahboz; Stockerl, Willibald J.; Tian, Xianhai; Shahin, Ahmed; Mandigma, Mark John P.; et al, Chemical Science, 2022, 13(47), 14041-14051

Métodos de producción 20

Condiciones de reacción
1.1 Catalysts: Silica ,  Titanium sulfate (Ti(SO4)2) ;  90 min, 140 °C
Referencia
Synthesis of isoamyl benzoate catalyzed by Ti(SO4)2/SiO2
Zhang, Fu-juan; Zhang, Hong-yu; Sheng, Shu-ling; Zhang, Xiang-yu, Gongye Cuihua, 2004, 12(11), 24-26

Isopentyl benzoate Raw materials

Isopentyl benzoate Preparation Products

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:94-46-2)Isoamyl benzoate
sfd12644
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe